molecular formula C8H8ClNO2 B1581280 1-Chloro-2,5-dimethyl-4-nitrobenzene CAS No. 34633-69-7

1-Chloro-2,5-dimethyl-4-nitrobenzene

Cat. No.: B1581280
CAS No.: 34633-69-7
M. Wt: 185.61 g/mol
InChI Key: JMEXAQBBMDHIGQ-UHFFFAOYSA-N
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Description

1-Chloro-2,5-dimethyl-4-nitrobenzene is an organic compound belonging to the class of nitrobenzene derivatives. It is characterized by the presence of a nitro group (-NO2) and a chlorine atom (-Cl) attached to a benzene ring, which also has two methyl groups (-CH3) at positions 2 and 5. This compound is known for its utility in various chemical reactions and applications in scientific research.

Mechanism of Action

Target of Action

The primary target of 1-Chloro-2,5-dimethyl-4-nitrobenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and a key target for electrophilic aromatic substitution .

Mode of Action

The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile . The downstream effects of this pathway include the formation of a variety of substituted benzene derivatives .

Pharmacokinetics

For instance, the nitro group might influence its absorption and distribution due to its polarity .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes in the molecular and cellular properties of the target compound, potentially altering its chemical behavior and interactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the rate of electrophilic aromatic substitution reactions can be affected by the temperature and the nature of the solvent . Additionally, the presence of other functional groups in the target compound can influence the site of substitution and the stability of the resulting product .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-dimethyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-chloro-2,5-dimethylbenzene using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The reaction is typically carried out at elevated temperatures to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar nitration reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Chemical Reactions Analysis

1-Chloro-2,5-dimethyl-4-nitrobenzene undergoes various types of chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-chloro-2,5-dimethyl-4-aminobenzene.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in alkaline medium.

  • Reduction: Iron (Fe) and hydrochloric acid (HCl) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous solution.

Major Products Formed:

  • Nitroso derivatives

  • Carboxylic acids

  • Amines

  • Hydroxylated or aminated benzene derivatives

Scientific Research Applications

1-Chloro-2,5-dimethyl-4-nitrobenzene is widely used in scientific research due to its reactivity and versatility. It serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and dyes. In medicinal chemistry, it is employed in the development of new drugs and therapeutic agents. Its applications extend to the field of materials science, where it is used in the creation of advanced polymers and coatings.

Comparison with Similar Compounds

  • 1-chloro-2,4-dinitrobenzene

  • 1-chloro-3,5-dimethyl-4-nitrobenzene

  • 1-chloro-2,5-dimethyl-3-nitrobenzene

Properties

IUPAC Name

1-chloro-2,5-dimethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8ClNO2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEXAQBBMDHIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291352
Record name 1-chloro-2,5-dimethyl-4-nitrobenzene
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Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34633-69-7
Record name 1-Chloro-2,5-dimethyl-4-nitrobenzene
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Record name NSC 75002
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Record name 34633-69-7
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Record name 1-chloro-2,5-dimethyl-4-nitrobenzene
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Record name 1-chloro-2,5-dimethyl-4-nitrobenzene
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Synthesis routes and methods

Procedure details

A sulphonitric mixture at 0° C., composed of sulphuric acid (3.8 ml) and nitric acid (1 ml), is added dropwise to a mixture, cooled to 10° C., of 2-chloro-1,4-xylene (1.4 g), acetic acid (17 ml) and 98% sulphuric acid (1 ml). The reaction medium is poured into a water/ice mixture and then filtered. The yellow precipitate is recrystallized from petroleum ether to give the title compound.
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
solvent
Reaction Step Three
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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